molecular formula C15H17FN2O3 B2926282 1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea CAS No. 1421480-92-3

1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea

Cat. No. B2926282
CAS RN: 1421480-92-3
M. Wt: 292.31
InChI Key: YXEZBHLBFRZXBE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea, also known as GSK690693, is a potent and selective inhibitor of AKT, a serine/threonine protein kinase that plays a critical role in regulating cell survival, growth, and metabolism. AKT is frequently dysregulated in cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Chemical Structure and Activity

"1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea" is a compound that shares structural similarities with various research chemicals that have been synthesized and evaluated for their unique biological and chemical properties. For example, compounds with bromophenol structures isolated from marine red algae have shown significant radical-scavenging activity, illustrating the potential for similar compounds to possess antioxidant properties (Li et al., 2008).

Synthesis and Labeling Techniques

Advanced synthesis and labeling techniques have been developed for compounds with similar structures, such as the synthesis of deuterium-labeled analogs for use as internal standards in LC–MS analysis. This highlights the relevance of "1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea" in pharmacokinetic studies and drug metabolism research (Liang et al., 2020).

Potential Therapeutic Applications

The structural uniqueness of similar compounds has led to the exploration of their potential therapeutic applications. For instance, certain benzofuran derivatives have been synthesized with the aim of creating new therapeutic agents. The reactivity and interaction of these compounds with biological targets can provide insights into the development of drugs based on the "1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea" framework (Gutnov et al., 1999).

Molecular Imaging Applications

The fluorination of similar compounds has been explored to create potent imaging agents for PET scans, demonstrating the compound's potential in the field of diagnostic imaging and molecular biology. The synthesis of fluorine-18 labeled derivatives emphasizes the compound's applicability in tracing and studying biological processes in real-time (Mäding et al., 2006).

Material Science and Chemistry

In material science, the self-assembly of metal-organic cages utilizing similar urea derivatives indicates the potential of "1-(4-Fluorobenzyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea" in the development of novel nanomaterials and catalytic systems. This highlights the versatility of the compound in both biological and material sciences (Yi et al., 2012).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-12-5-3-11(4-6-12)10-18-15(20)17-8-7-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEZBHLBFRZXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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